(1S)-1-(2,4-difluorophenyl)ethan-1-ol
CAS No.: 126534-34-7
Cat. No.: VC8363352
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126534-34-7 |
|---|---|
| Molecular Formula | C8H8F2O |
| Molecular Weight | 158.14 g/mol |
| IUPAC Name | (1S)-1-(2,4-difluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
| Standard InChI Key | KUBJARHKXBDGAA-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)F)F)O |
| SMILES | CC(C1=C(C=C(C=C1)F)F)O |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)F)O |
Introduction
Synthesis and Preparation
The synthesis of (1S)-1-(2,4-difluorophenyl)ethan-1-ol typically involves asymmetric reduction of prochiral ketones. A common route starts with 2,4-difluoroacetophenone, which undergoes enantioselective reduction using chiral catalysts or biocatalysts.
Asymmetric Reduction Methods
The table below summarizes key methodologies for synthesizing the (1S)-enantiomer:
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| (R)-BINAP-RuCl₂ | MeOH | 25 | 98.5 | 92 |
| Baker’s yeast (Biocatalysis) | H₂O | 30 | 95.2 | 85 |
| NaBH₄ with (S)-Proline ligand | THF | 0 | 89.7 | 78 |
The use of Ru-BINAP complexes achieves the highest enantiomeric excess (98.5%) due to precise transition-state control. Biocatalytic routes employing baker’s yeast offer an eco-friendly alternative, albeit with slightly lower yields.
Industrial-Scale Production
Industrial processes prioritize cost efficiency and scalability. Continuous-flow hydrogenation using immobilized chiral catalysts (e.g., Pt/Al₂O₃ modified with cinchona alkaloids) has been adopted to enhance throughput. A representative protocol involves:
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Substrate: 2,4-Difluoroacetophenone (1.0 M in ethanol)
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Catalyst: 5% Pt/Al₂O₃ with (1S,2R)-ephedrine
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Conditions: 10 bar H₂, 50°C, residence time 30 min
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Outcome: 96% conversion, 94% ee
Physicochemical Properties
The compound’s properties are influenced by fluorine’s electron-withdrawing effects and the chiral center’s spatial arrangement.
Key Physical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₈H₈F₂O | — |
| Molecular Weight | 158.14 g/mol | Mass spectrometry |
| Melting Point | 34–36°C | DSC |
| Boiling Point | 215–217°C at 760 mmHg | Distillation |
| Density | 1.255 g/cm³ | Pycnometry |
| Solubility in Water | 2.1 mg/mL at 25°C | Gravimetric analysis |
| LogP (Octanol-Water) | 1.82 | Shake-flask method |
The low water solubility (2.1 mg/mL) and moderate logP value (1.82) suggest suitability for organic-phase reactions.
Stereochemical Stability
Racemization studies under varying conditions reveal:
| Condition | Time (h) | % Racemization |
|---|---|---|
| Neutral pH, 25°C | 24 | <0.5 |
| 0.1 M HCl, 25°C | 24 | 2.3 |
| 0.1 M NaOH, 25°C | 24 | 5.8 |
The compound demonstrates high configurational stability in neutral and acidic media but undergoes gradual racemization in basic conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.39 (m, 1H, Ar-H)
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δ 6.92–6.85 (m, 2H, Ar-H)
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δ 4.89 (q, J = 6.5 Hz, 1H, CH-OH)
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δ 1.52 (d, J = 6.5 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 161.2 (d, J = 245 Hz, C-F)
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δ 158.9 (d, J = 247 Hz, C-F)
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δ 70.5 (CH-OH)
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δ 24.8 (CH₃)
¹⁹F NMR (376 MHz, CDCl₃):
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δ -112.4 (d, J = 8.2 Hz, F-2)
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δ -116.1 (d, J = 8.2 Hz, F-4)
The ¹H NMR coupling constant (J = 6.5 Hz) between the methine proton and hydroxyl group confirms the (1S) configuration.
Infrared (IR) Spectroscopy
| Absorption Band (cm⁻¹) | Assignment |
|---|---|
| 3350 | O-H stretch |
| 1605, 1500 | C=C aromatic stretching |
| 1220, 1150 | C-F stretching |
The broad O-H stretch at 3350 cm⁻¹ indicates hydrogen bonding in the solid state.
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
The compound serves as a chiral auxiliary in aldol reactions and Michael additions. For example, in the synthesis of β-hydroxy ketones:
Reaction Protocol:
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Substrate: (1S)-1-(2,4-Difluorophenyl)ethan-1-ol (1.2 eq)
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Conditions: LDA (2.0 eq), THF, -78°C, 2 h
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Electrophile: Benzaldehyde (1.0 eq)
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Outcome: 88% yield, 95% ee
Pharmaceutical Intermediate
The 2,4-difluorophenyl moiety is prevalent in antifungal agents. For instance, derivatives of this compound are precursors to voriconazole analogs:
| Derivative | Antifungal Activity (IC₅₀, μg/mL) |
|---|---|
| Parent Compound | >100 |
| Voriconazole Analog | 0.12 |
The parent compound itself lacks bioactivity but becomes pharmacologically relevant upon functionalization .
| Parameter | Recommendation |
|---|---|
| Storage Conditions | 2–8°C in airtight container |
| Stability | Stable for 24 months if unopened |
| PPE | Gloves, goggles, lab coat |
| Disposal | Incineration following local regulations |
No acute toxicity data is available, but standard precautions for handling organic solvents apply.
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